4,4-Difluoro-1-(2-phenoxyethyl)piperidine
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Description
4,4-Difluoro-1-(2-phenoxyethyl)piperidine is a chemical compound with the following properties:
- Empirical Formula : C<sub>13</sub>H<sub>17</sub>F<sub>2</sub>NO
- Molecular Weight : 241.282 g/mol
- CAS Number : 2327190-65-6
Synthesis Analysis
The synthesis of this compound involves the reaction of a piperidine ring with a phenoxyethyl group and two fluorine atoms. Detailed synthetic pathways and conditions would require further investigation of relevant literature.
Molecular Structure Analysis
The molecular structure consists of a piperidine ring (a six-membered nitrogen-containing heterocycle) with two fluorine atoms attached at the 4-position. Additionally, a phenoxyethyl group is linked to the piperidine nitrogen. The arrangement of atoms and bond angles can be visualized using molecular modeling software.
Chemical Reactions Analysis
The chemical reactivity of 4,4-Difluoro-1-(2-phenoxyethyl)piperidine may involve nucleophilic substitution, hydrogen bonding, and potential interactions with other functional groups. Investigating its behavior under various reaction conditions is essential for a comprehensive understanding.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 173-177°C
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Stability : Assess its stability under different environmental conditions (e.g., temperature, light, humidity).
Safety And Hazards
- Eye Irritant : Handle with care and avoid eye contact.
- Storage : Store in a cool, dry place (2-8°C).
- WGK Classification : WGK 3 (harmful to aquatic life).
Future Directions
Research avenues for 4,4-Difluoro-1-(2-phenoxyethyl)piperidine include:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Toxicology Studies : Assess its safety profile and potential adverse effects.
properties
IUPAC Name |
4,4-difluoro-1-(2-phenoxyethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-13(15)6-8-16(9-7-13)10-11-17-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLHPMVXKHKPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-(2-phenoxyethyl)piperidine |
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